molecular formula C12H23NO3 B050091 Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 118811-03-3

Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B050091
Key on ui cas rn: 118811-03-3
M. Wt: 229.32 g/mol
InChI Key: LTVQOFUGXMVESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06162813

Procedure details

To a solution of piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (3.0 g in a mixture of 26 mL dry tetrahydrofuran and 26 mL dry diethyl ether) at -10° C. was added 1.91 mL of triethylamine followed by the dropwise addition of 1.78 mL isobutyl chloroformate. The reaction was stirred at -10° C. for 30 minutes then warmed to 0° C. Over the next hour, 26 mL of a solution of diazomethane in diethyl ether was added (prepared from: 8.0 g Diazald® in 70 mL diethyl ether; 4 g potassium hydroxide; 20 mL 2-(2-ethoxyethoxy)ethanol; 6 mL water and 12 mL diethyl ether using a mini Diazald Kit) and the mixture allowed to stir at room temperature for an additional 2 hours. At this time the reaction was quenched by the addition of 3 mL acetic acid at 0° C. This was then diluted with 100 mL water and 100 mL diethyl ether, the layers separated and the aqueous portion extracted with (2×75 mL) diethyl ether. The combined organics were washed with water (75 mL), saturated sodium bicarbonate (2×75 mL) and brine (75 mL) then dried over magnesium sulfate. Removal of the solvent in vacuo and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 8:2) gave the title compound (2.99 g).
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
1.91 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
1.78 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
26 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
8 g
Type
reactant
Reaction Step Seven
Quantity
70 mL
Type
solvent
Reaction Step Seven
Quantity
4 g
Type
reactant
Reaction Step Eight
Quantity
20 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14](O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:18](OCC(C)C)=[O:19].[N+](=C)=[N-].CC1C=CC(S(N(N=O)C)(=O)=O)=CC=1.[OH-].[K+].C(OCCOCCO)C>O1CCCC1.C(OCC)C.O.C(N(CC)CC)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][CH2:18][OH:19])=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:4.5|

Inputs

Step One
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.91 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)C(=O)O
Name
Quantity
26 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
1.78 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Six
Name
solution
Quantity
26 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
8 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[K+]
Step Nine
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCCOCCO
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at -10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 0° C
STIRRING
Type
STIRRING
Details
to stir at room temperature for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
At this time the reaction was quenched by the addition of 3 mL acetic acid at 0° C
ADDITION
Type
ADDITION
Details
This was then diluted with 100 mL water and 100 mL diethyl ether
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion extracted with (2×75 mL) diethyl ether
WASH
Type
WASH
Details
The combined organics were washed with water (75 mL), saturated sodium bicarbonate (2×75 mL) and brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
in vacuo and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 8:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06162813

Procedure details

To a solution of piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (3.0 g in a mixture of 26 mL dry tetrahydrofuran and 26 mL dry diethyl ether) at -10° C. was added 1.91 mL of triethylamine followed by the dropwise addition of 1.78 mL isobutyl chloroformate. The reaction was stirred at -10° C. for 30 minutes then warmed to 0° C. Over the next hour, 26 mL of a solution of diazomethane in diethyl ether was added (prepared from: 8.0 g Diazald® in 70 mL diethyl ether; 4 g potassium hydroxide; 20 mL 2-(2-ethoxyethoxy)ethanol; 6 mL water and 12 mL diethyl ether using a mini Diazald Kit) and the mixture allowed to stir at room temperature for an additional 2 hours. At this time the reaction was quenched by the addition of 3 mL acetic acid at 0° C. This was then diluted with 100 mL water and 100 mL diethyl ether, the layers separated and the aqueous portion extracted with (2×75 mL) diethyl ether. The combined organics were washed with water (75 mL), saturated sodium bicarbonate (2×75 mL) and brine (75 mL) then dried over magnesium sulfate. Removal of the solvent in vacuo and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 8:2) gave the title compound (2.99 g).
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
1.91 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
1.78 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
26 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
8 g
Type
reactant
Reaction Step Seven
Quantity
70 mL
Type
solvent
Reaction Step Seven
Quantity
4 g
Type
reactant
Reaction Step Eight
Quantity
20 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14](O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:18](OCC(C)C)=[O:19].[N+](=C)=[N-].CC1C=CC(S(N(N=O)C)(=O)=O)=CC=1.[OH-].[K+].C(OCCOCCO)C>O1CCCC1.C(OCC)C.O.C(N(CC)CC)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][CH2:18][OH:19])=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:4.5|

Inputs

Step One
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.91 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)C(=O)O
Name
Quantity
26 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
1.78 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Six
Name
solution
Quantity
26 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
8 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[K+]
Step Nine
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCCOCCO
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at -10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 0° C
STIRRING
Type
STIRRING
Details
to stir at room temperature for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
At this time the reaction was quenched by the addition of 3 mL acetic acid at 0° C
ADDITION
Type
ADDITION
Details
This was then diluted with 100 mL water and 100 mL diethyl ether
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion extracted with (2×75 mL) diethyl ether
WASH
Type
WASH
Details
The combined organics were washed with water (75 mL), saturated sodium bicarbonate (2×75 mL) and brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
in vacuo and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 8:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06162813

Procedure details

To a solution of piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (3.0 g in a mixture of 26 mL dry tetrahydrofuran and 26 mL dry diethyl ether) at -10° C. was added 1.91 mL of triethylamine followed by the dropwise addition of 1.78 mL isobutyl chloroformate. The reaction was stirred at -10° C. for 30 minutes then warmed to 0° C. Over the next hour, 26 mL of a solution of diazomethane in diethyl ether was added (prepared from: 8.0 g Diazald® in 70 mL diethyl ether; 4 g potassium hydroxide; 20 mL 2-(2-ethoxyethoxy)ethanol; 6 mL water and 12 mL diethyl ether using a mini Diazald Kit) and the mixture allowed to stir at room temperature for an additional 2 hours. At this time the reaction was quenched by the addition of 3 mL acetic acid at 0° C. This was then diluted with 100 mL water and 100 mL diethyl ether, the layers separated and the aqueous portion extracted with (2×75 mL) diethyl ether. The combined organics were washed with water (75 mL), saturated sodium bicarbonate (2×75 mL) and brine (75 mL) then dried over magnesium sulfate. Removal of the solvent in vacuo and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 8:2) gave the title compound (2.99 g).
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
1.91 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
1.78 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
26 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
8 g
Type
reactant
Reaction Step Seven
Quantity
70 mL
Type
solvent
Reaction Step Seven
Quantity
4 g
Type
reactant
Reaction Step Eight
Quantity
20 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14](O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:18](OCC(C)C)=[O:19].[N+](=C)=[N-].CC1C=CC(S(N(N=O)C)(=O)=O)=CC=1.[OH-].[K+].C(OCCOCCO)C>O1CCCC1.C(OCC)C.O.C(N(CC)CC)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][CH2:18][OH:19])=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:4.5|

Inputs

Step One
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.91 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)C(=O)O
Name
Quantity
26 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
1.78 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Six
Name
solution
Quantity
26 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
8 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[K+]
Step Nine
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCCOCCO
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at -10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 0° C
STIRRING
Type
STIRRING
Details
to stir at room temperature for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
At this time the reaction was quenched by the addition of 3 mL acetic acid at 0° C
ADDITION
Type
ADDITION
Details
This was then diluted with 100 mL water and 100 mL diethyl ether
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion extracted with (2×75 mL) diethyl ether
WASH
Type
WASH
Details
The combined organics were washed with water (75 mL), saturated sodium bicarbonate (2×75 mL) and brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
in vacuo and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 8:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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